2-Amino-5-methylamino-1,3,4-thiadiazole
Overview
Description
2-Amino-5-methylamino-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing both nitrogen and sulfur atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole typically involves the reaction of thiosemicarbazide with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiadiazole ring. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thiadiazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazoles
Scientific Research Applications
2-Amino-5-methylamino-1,3,4-thiadiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of corrosion inhibitors and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylamino-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis in microbial cells.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It may also interfere with cell signaling pathways, disrupting normal cellular functions and leading to apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Comparison:
- 2-Amino-5-methylamino-1,3,4-thiadiazole is unique due to the presence of both amino and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- 2-Amino-1,3,4-thiadiazole lacks the methylamino group, resulting in different reactivity and potentially lower biological activity.
- 2-Amino-5-ethyl-1,3,4-thiadiazole has an ethyl group instead of a methylamino group, which may affect its solubility and interaction with biological targets.
- 2-Amino-5-phenyl-1,3,4-thiadiazole contains a phenyl group, which significantly alters its chemical properties and potential applications in medicinal chemistry.
Properties
IUPAC Name |
2-N-methyl-1,3,4-thiadiazole-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-5-3-7-6-2(4)8-3/h1H3,(H2,4,6)(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTMQCWUZQNSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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